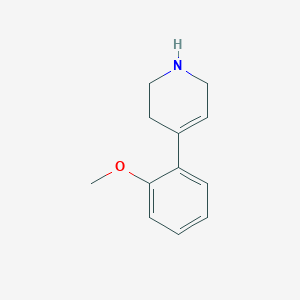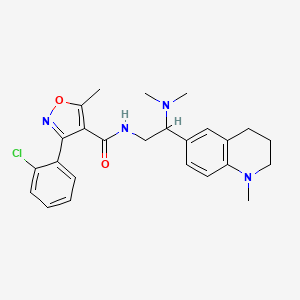![molecular formula C18H11Cl3N6O B2892042 3,4-dichloro-N'-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide CAS No. 890938-85-9](/img/structure/B2892042.png)
3,4-dichloro-N'-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dichloro-N'-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide is a compound that has garnered significant interest due to its unique chemical structure and potential applications in various fields. The compound is characterized by the presence of multiple chlorinated aromatic rings and a pyrazolo[3,4-d]pyrimidine core, making it a versatile building block in organic synthesis and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N'-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide can be achieved through a multistep process involving the formation of the pyrazolo[3,4-d]pyrimidine core followed by the attachment of the benzohydrazide moiety. The general synthetic route includes the following steps:
Synthesis of the pyrazolo[3,4-d]pyrimidine core via cyclization of appropriate precursors under acidic or basic conditions.
Chlorination of the aromatic rings using reagents such as thionyl chloride or sulfuryl chloride.
Attachment of the benzohydrazide moiety through a condensation reaction with benzohydrazine under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to increase yield and purity. This typically includes the use of high-efficiency catalysts, temperature control, and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
3,4-Dichloro-N'-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide undergoes several types of chemical reactions, including:
Substitution reactions: : Due to the presence of multiple chloro groups, the compound can participate in nucleophilic substitution reactions.
Oxidation and reduction: : The compound can be oxidized or reduced using common reagents, leading to various derivatives.
Condensation reactions: : The hydrazide group allows for condensation reactions with aldehydes and ketones to form hydrazones and other derivatives.
Common Reagents and Conditions
Thionyl chloride: and sulfuryl chloride for chlorination
Benzohydrazine: for condensation reactions
Oxidizing agents: such as potassium permanganate or chromium trioxide for oxidation
Reducing agents: like lithium aluminum hydride or sodium borohydride for reduction
Major Products Formed
科学的研究の応用
3,4-Dichloro-N'-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide has a wide range of scientific research applications, including:
Chemistry: : Used as a building block in the synthesis of complex organic molecules.
Biology: : Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: : Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.
Industry: : Used in the development of advanced materials and chemical products.
作用機序
The mechanism by which 3,4-dichloro-N'-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide exerts its effects involves interactions with various molecular targets and pathways. The compound's multiple chloro groups and aromatic rings enable it to interact with proteins, enzymes, and other biomolecules, potentially leading to inhibition or modulation of biological processes. These interactions can result in the compound exhibiting antimicrobial, anticancer, or other therapeutic activities.
類似化合物との比較
3,4-Dichloro-N'-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide can be compared with similar compounds based on its structure and properties. Similar compounds include:
Pyrazolo[3,4-d]pyrimidine derivatives: : Compounds with the same core structure but different substituents.
Chlorinated benzohydrazides: : Compounds with similar chlorinated aromatic rings and hydrazide groups.
The uniqueness of this compound lies in its specific combination of chloro groups and aromatic rings, which confer unique chemical and biological properties not found in other similar compounds.
By carefully optimizing its synthesis and exploring its diverse chemical reactions, researchers can harness the full potential of this compound in various scientific and industrial fields.
特性
IUPAC Name |
3,4-dichloro-N'-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Cl3N6O/c19-11-2-1-3-12(7-11)27-17-13(8-24-27)16(22-9-23-17)25-26-18(28)10-4-5-14(20)15(21)6-10/h1-9H,(H,26,28)(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJYAOSJKMOZUCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C3=NC=NC(=C3C=N2)NNC(=O)C4=CC(=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Cl3N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,7-dimethyl-8-(3-(o-tolylamino)propyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2891961.png)
![N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-3-METHANESULFONYLBENZAMIDE HYDROCHLORIDE](/img/structure/B2891963.png)
![(2,6-dimethoxyphenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2891965.png)


![3-(aminomethyl)-7-methyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one hydrochloride](/img/structure/B2891972.png)
![3-(4-ethoxyphenyl)-5,7-dimethyl-9-(3-phenylpropyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2891974.png)


![3-[2-({[(2,4-difluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(furan-2-yl)methyl]benzamide](/img/structure/B2891978.png)

![1-(3-Chloro-4-methoxyphenyl)-3-{[(thiophen-2-yl)methyl]amino}-1,2-dihydropyrazin-2-one](/img/structure/B2891981.png)
![(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2891982.png)
